5'-クロロ-5'-デオキシアデノシン

概要

説明

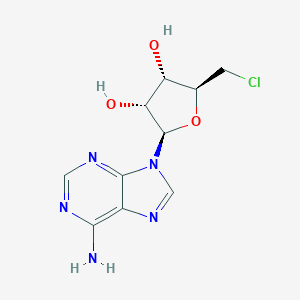

5’-Chloro-5’-deoxyadenosine is a nucleoside analog . It is used as a substrate in polyketide biosynthesis and is an intermediate in the synthesis of 5’-Deoxy-5’- (methylthio)adenosine . This compound is used to study the specificity and kinetics of 5’-methylthioadenosinephosphorylase (MTAP), a tumor suppressor gene expressed enzyme that supports the S-adenosylmethionine (AdoMet) and methionine salvage pathways .

Synthesis Analysis

The synthesis of 5’-Chloro-5’-deoxyadenosine involves the chlorination of adenosine with thionyl chloride . The resulting 5’-chloro-5’-deoxyadenosine is then reacted with aqueous methylmercaptide anion to yield 5’-deoxy-5’-methylthioadenosine . This compound is then subjected to hydrogenolysis over Raney nickel in water to produce 5’-deoxyadenosine .Molecular Structure Analysis

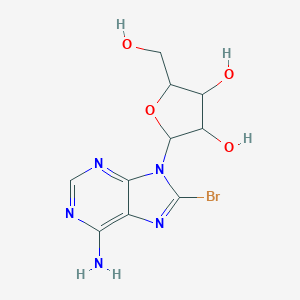

The molecular formula of 5’-Chloro-5’-deoxyadenosine is C10H12ClN5O3 . The IUPAC name is (2R,3R,4S,5S)-2-(6-aminopurin-9-yl)-5-(chloromethyl)oxolane-3,4-diol . The InChIKey is IYSNPOMTKFZDHZ-KQYNXXCUSA-N .Chemical Reactions Analysis

5’-Chloro-5’-deoxyadenosine can be converted to 5’-deoxy-5’-methylthioadenosine in a reaction catalyzed by a SAM-dependent chlorinase . Through a 7-step route, 5’-chloro-5’-deoxyadenosine can be converted to chloroethylmalonyl-CoA, which has been shown to be involved in the biosynthesis of the anticancer agent salinosporamide A in the marine bacterium S. tropica .Physical And Chemical Properties Analysis

The molecular weight of 5’-Chloro-5’-deoxyadenosine is 285.69 g/mol . The compound is an off-white solid with a melting point of 78-85 °C . It is slightly soluble in DMSO and water when heated .科学的研究の応用

5'-クロロ-5'-デオキシアデノシン: 包括的な分析

特異性プローブのための酵素基質: 5'-クロロ-5'-デオキシアデノシン (5'-ClDA) は、フルオリナーゼ酵素の特異性を研究するための重要な基質として役立ちます。 酵素の活性部位の修飾は、5'-ClDA アナログに対するその活性を高めることができ、酵素と基質の相互作用と潜在的なバイオテクノロジーアプリケーションに関する洞察を提供します .

生合成経路成分: この化合物は、がん治療に使用されるプロテアソーム阻害剤であるマリゾミブの生合成経路における重要な中間体です。 S-アデノシル-L-メチオニン (SAM) からクロリナーゼ触媒反応によって変換され、さらにクロロエチルマロニル-CoA に処理されます .

診断薬の放射合成: フルオリナーゼ酵素の進化した変異体は、診断薬である 5'-[18F]FDA の放射合成に適用されており、5'-ClDA が前駆体となっています。 このプロセスは、改善された放射化学変換率を示しており、医療画像診断におけるその重要性を示しています .

作用機序

Target of Action

The primary target of 5’-Chloro-5’-deoxyadenosine is the B and T lymphocytes . These cells play a crucial role in the immune response, with B cells responsible for producing antibodies and T cells for cell-mediated immunity .

Mode of Action

5’-Chloro-5’-deoxyadenosine, also known as Cladribine, is a synthetic adenosine analogue . It is activated in cells when it is phosphorylated by deoxycytidine kinase . The triphosphorylated active form is cytotoxic, resistant to breakdown by adenosine deaminase, and disrupts DNA synthesis and repair, thereby inducing apoptosis .

Biochemical Pathways

The compound affects the pathway of DNA synthesis and repair . By disrupting these pathways, it induces apoptosis, leading to the death of B and T lymphocytes . This selective action on lymphocytes leaves other cell types unaffected .

Pharmacokinetics

It is known that the compound is activated within cells, suggesting that it is readily absorbed and distributed within the body .

Result of Action

The result of the action of 5’-Chloro-5’-deoxyadenosine is the selective depletion of B and T lymphocytes . This leads to a decrease in the immune response, which is beneficial in conditions where the immune system is overactive, such as in multiple sclerosis .

Action Environment

The action of 5’-Chloro-5’-deoxyadenosine can be influenced by various environmental factors. For instance, the compound should be stored in a refrigerator to maintain its stability . .

Safety and Hazards

5’-Chloro-5’-deoxyadenosine is classified as Acute toxicity, Oral (Category 3), H301 . It is toxic if swallowed . The safety data sheet advises to wash skin thoroughly after handling, not to eat, drink or smoke when using this product, and to call a poison center or doctor immediately if swallowed .

生化学分析

Biochemical Properties

5’-Chloro-5’-deoxyadenosine interacts with various enzymes, proteins, and other biomolecules. It is converted from S-adenosyl-L-methionine (SAM) in a reaction catalyzed by a SAM-dependent chlorinase . This interaction is crucial for the synthesis of the anticancer agent salinosporamide A in the marine bacterium S. tropica .

Cellular Effects

It is known that 5’-Chloro-5’-deoxyadenosine is a by-product of many radical SAM enzyme reactions in all domains of life, and an inhibitor of the radical SAM enzymes themselves .

Molecular Mechanism

The molecular mechanism of 5’-Chloro-5’-deoxyadenosine involves its conversion from SAM in a reaction catalyzed by a SAM-dependent chlorinase . This process is a nucleophilic substitution strategy analogous to that of Streptomyces cattleya fluorinase .

Temporal Effects in Laboratory Settings

It is known that 5’-Chloro-5’-deoxyadenosine is a stable compound with a melting point of 187 °C .

Metabolic Pathways

5’-Chloro-5’-deoxyadenosine is involved in the metabolic pathway of the synthesis of 5’-Deoxy-5’- (methylthio)adenosine . It is converted from SAM in a reaction catalyzed by a SAM-dependent chlorinase .

特性

IUPAC Name |

(2R,3R,4S,5S)-2-(6-aminopurin-9-yl)-5-(chloromethyl)oxolane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClN5O3/c11-1-4-6(17)7(18)10(19-4)16-3-15-5-8(12)13-2-14-9(5)16/h2-4,6-7,10,17-18H,1H2,(H2,12,13,14)/t4-,6-,7-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYSNPOMTKFZDHZ-KQYNXXCUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CCl)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CCl)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClN5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10875948 | |

| Record name | 5'-CHLORO-5'-DEOXYADENOSINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10875948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

892-48-8 | |

| Record name | 5′-Chloro-5′-deoxyadenosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=892-48-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5'-Chloro-5'-deoxyadenosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000892488 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5'-CHLORO-5'-DEOXYADENOSINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10875948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1H,5H-Benzo[ij]quinolizin-8-ol, 2,3,6,7-tetrahydro-](/img/structure/B559601.png)

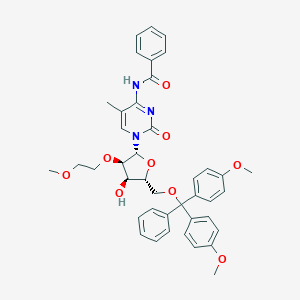

![N-benzoyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-O-(2-methoxyethyl)Adenosine](/img/structure/B559636.png)

![1H-Pyrrolo[2,3-d]pyrimidine-2,4-diamine](/img/structure/B559646.png)

![7H-Pyrrolo[2,3-d]pyrimidine](/img/structure/B559647.png)

![4-Amino-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B559649.png)